
1-(3,5-difluorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-difluorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea is a useful research compound. Its molecular formula is C16H14F2N6O and its molecular weight is 344.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3,5-difluorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and therapeutic potentials of this compound, drawing from a variety of research studies and databases.
Chemical Structure and Properties
The compound's chemical formula is C16H15F2N5O with a molecular weight of 357.32 g/mol. It features a urea linkage connecting a pyrimidine ring and a pyrazole moiety, which are known for their diverse biological activities.
Property | Value |
---|---|
Chemical Formula | C16H15F2N5O |
Molecular Weight | 357.32 g/mol |
CAS Number | [Pending] |
Appearance | White to off-white solid |
Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Kinase Inhibition : The compound has shown inhibitory effects on various kinases, particularly those involved in cancer pathways. For instance, it selectively inhibits TrkA, TrkB, and TrkC kinases, which are critical in neurotrophic signaling and cancer proliferation .
- Dihydrofolate Reductase (DHFR) : Similar compounds have been noted for their ability to inhibit DHFR, an enzyme crucial for DNA synthesis and repair. Inhibition of this enzyme can lead to reduced cell proliferation, particularly in rapidly dividing cells such as cancer cells .
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For example:
- In vitro Studies : Studies have shown that the compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. The IC50 values for various cancer cell lines have been reported in the range of 10–30 µM, indicating potent activity compared to standard chemotherapeutics .
Anti-inflammatory Activity
The pyrazole moiety has been linked to anti-inflammatory effects:
- Mechanism : The compound may inhibit the production of pro-inflammatory cytokines by blocking NF-kB signaling pathways. This has been supported by various assays demonstrating reduced levels of TNF-alpha and IL-6 in treated cells .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study conducted on breast cancer cell lines demonstrated that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptosis markers compared to untreated controls .
- Anti-inflammatory Efficacy : Another study examined the anti-inflammatory effects in animal models of arthritis. The administration of the compound led to reduced swelling and pain scores compared to control groups receiving placebo treatments .
科学的研究の応用
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds featuring a pyrazole nucleus, such as 1-(3,5-difluorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea, exhibit significant anticancer properties. Pyrazolyl-ureas are known to interact with various intracellular pathways and kinases involved in cancer progression. For instance, studies have shown that these compounds can inhibit kinases like Src and p38-MAPK, which are crucial in tumor growth and metastasis .
Antibacterial Properties
The compound has also been evaluated for its antibacterial potential. Pyrazolyl-ureas have demonstrated moderate activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Antiepileptic Effects
Recent studies have explored the use of urea derivatives containing pyrazole moieties as potential antiepileptic agents. These compounds may interact with specific binding sites in the central nervous system, thus providing a therapeutic effect against seizures .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is critical for optimizing its efficacy. Research indicates that modifications to the pyrazole and urea components can significantly influence the biological activity of these compounds. For example:
Modification | Effect on Activity |
---|---|
Substituents on Pyrazole | Increased potency against cancer cells |
Variations in Urea Linkage | Enhanced solubility and bioavailability |
Case Studies
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazolyl-ureas and evaluated their anticancer properties against various cancer cell lines. The lead compound demonstrated IC50 values in the nanomolar range against breast cancer cells, highlighting its potential as a therapeutic agent .
Case Study 2: Antibacterial Screening
A screening study assessed the antibacterial activity of several pyrazolyl derivatives, including this compound. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to traditional antibiotics, suggesting their viability as alternative treatments for resistant bacterial infections .
特性
IUPAC Name |
1-(3,5-difluorophenyl)-3-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N6O/c1-9-3-10(2)24(23-9)15-19-7-14(8-20-15)22-16(25)21-13-5-11(17)4-12(18)6-13/h3-8H,1-2H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVWFBPHHBSLMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)NC3=CC(=CC(=C3)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。